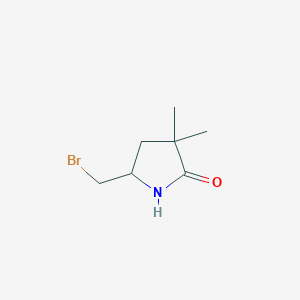

5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one

Description

Properties

IUPAC Name |

5-(bromomethyl)-3,3-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-7(2)3-5(4-8)9-6(7)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKDAZPSYHEHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(NC1=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824555-44-3 | |

| Record name | 5-(bromomethyl)-3,3-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromomethylation Using Paraformaldehyde and Hydrobromic Acid

| Reaction Parameter | Details |

|---|---|

| Reagents | Paraformaldehyde, Hydrobromic acid (HBr) |

| Solvent | Acetic acid or acetonitrile |

| Temperature | Reflux (~80°C) |

| Reaction Time | 6-12 hours |

| Yield | Approximately 70-85% |

- Dissolve 3,3-dimethylpyrrolidin-2-one in acetic acid or acetonitrile.

- Add paraformaldehyde and hydrobromic acid.

- Reflux the mixture under stirring for several hours.

- Quench the reaction, extract with dichloromethane, wash, and purify via column chromatography.

Research Findings:

This method is efficient and scalable, with yields reaching up to 85%. The reaction conditions are mild, and the selectivity for the bromomethylated product is high when controlled properly.

Bromination via Formaldehyde Derivatives and Nucleophilic Substitution

Overview:

An alternative approach involves first forming a hydroxymethyl derivative, then converting it into the bromomethyl compound via halogenation.

Formation of Hydroxymethyl Intermediate

| Reaction Conditions | Details |

|---|---|

| Reagents | (R)-5-(Hydroxymethyl)pyrrolidin-2-one, Triphenylphosphine, Carbon tetrabromide |

| Solvent | Acetonitrile |

| Temperature | 0°C to room temperature |

| Reaction Time | 24 hours |

| Yield | 60-70% |

- React (R)-5-(hydroxymethyl)pyrrolidin-2-one with triphenylphosphine and carbon tetrabromide in acetonitrile at 0°C.

- Stir at room temperature for 24 hours.

- Purify by chromatography to obtain the bromomethyl derivative.

Research Findings:

This method offers high selectivity for the bromomethyl product with yields around 60%. The reaction is sensitive to moisture, requiring anhydrous conditions.

Bromination Using Carbon Tetrabromide and Triphenylphosphine

| Parameter | Details |

|---|---|

| Reagents | Carbon tetrabromide, Triphenylphosphine |

| Solvent | Acetonitrile |

| Temperature | 0°C to room temperature |

| Reaction Time | 24 hours |

| Yield | 60-70% |

- The process involves converting hydroxymethyl groups to bromomethyl via a Appel-type halogenation.

- The reaction is efficient, with high regioselectivity.

Catalytic Bromination Using N-Bromosuccinimide (NBS)

Overview:

Although less documented for this specific compound, NBS in the presence of radical initiators (like AIBN) can facilitate bromination at activated methyl groups.

| Reaction Conditions | Details |

|---|---|

| Reagents | N-Bromosuccinimide, AIBN |

| Solvent | Carbon tetrachloride or DMSO |

| Temperature | Reflux (~80°C) |

| Reaction Time | 4-8 hours |

| Yield | Variable (50-70%) |

Note:

This method is more suitable for methyl groups rather than the methyl attached to the nitrogen, and careful control of conditions is necessary to prevent over-bromination.

Data Summary Table of Preparation Methods

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Bromomethylation with paraformaldehyde and HBr | Paraformaldehyde, HBr | Acetic acid | Reflux (~80°C) | 6-12h | 70-85% | Mild, scalable |

| Hydroxymethyl bromination | (R)-5-(Hydroxymethyl)pyrrolidin-2-one, PPh3, CBr4 | Acetonitrile | 0°C to RT | 24h | 60-70% | Sensitive to moisture |

| Catalytic bromination (NBS) | NBS, radical initiator | DMSO or CCl4 | Reflux | 4-8h | 50-70% | Radical process |

Notes on Industrial and Laboratory Synthesis

- Scale-up considerations involve optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors.

- Purification typically involves column chromatography or recrystallization, depending on the scale.

- Safety measures are critical, especially when handling brominating agents and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one with structurally related brominated heterocycles:

Key Observations:

- Core Structure Influence :

- Pyrrolidin-2-one : The lactam group enhances hydrogen bonding and solubility in polar solvents compared to aromatic cores (e.g., benzoxazolone or pyridine).

- Benzoxazolone/Isoxazole : Aromatic cores with electron-withdrawing groups (e.g., nitro in benzoxazolone) increase electrophilic substitution reactivity.

- Substituent Effects: Bromomethyl Group: A versatile leaving group in nucleophilic substitution (e.g., TDAE reactions in benzoxazolones ). 3,3-Dimethyl Groups: Steric hindrance may reduce reactivity at the pyrrolidinone core but improve stability.

Biological Activity

5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a bromomethyl group at the 5-position and two methyl groups at the 3-position. The synthesis of this compound typically involves the bromination of 3,3-dimethylpyrrolidin-2-one under controlled conditions to ensure high yields and purity.

Biological Activity Overview

The biological activity of this compound is linked to its structural analogs, which have shown a range of pharmacological effects:

- Antimicrobial Properties : Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. For instance, derivatives of pyrrolidinones have been explored for their ability to inhibit microbial growth through enzyme modulation.

- Anticancer Potential : Research has indicated that related compounds may possess anticancer properties. A study by Ouf et al. (2014) showed that pyrano[1,2,3]triazine derivatives exhibited significant growth inhibition in liver cancer cell lines (HEPG2), suggesting that similar structures could be effective in cancer treatment.

- Antioxidant Activity : Pyrrolidine derivatives have also been investigated for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and diseases.

The mechanism by which this compound exerts its biological effects may involve multiple biochemical pathways:

- Target Interaction : Compounds with a pyrrolidine scaffold often interact with various molecular targets, including enzymes and receptors involved in inflammation and cell proliferation.

- Biochemical Pathways : The compound may influence several signaling pathways that regulate cell survival, apoptosis, and immune response, similar to other pyrrolidine derivatives .

- Pharmacokinetics : The molecular weight of this compound is approximately 373.42 Da, which suggests favorable absorption characteristics for therapeutic applications.

Table: Summary of Biological Activities

| Activity Type | Related Studies | Findings |

|---|---|---|

| Antimicrobial | El‐Emary et al. (2002) | Showed potential antimicrobial effects in vitro |

| Anticancer | Ouf et al. (2014) | Inhibited growth in HEPG2 liver cancer cells |

| Antioxidant | Kalaria et al. (2014) | Demonstrated antioxidant activity |

Case Studies

- Antimicrobial Evaluation : A study conducted by El‐Emary et al. explored the synthesis of new heterocycles related to the compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated significant inhibition of bacterial growth, highlighting the potential use of brominated pyrrolidine derivatives in developing new antibiotics.

- Cancer Cell Line Studies : Ouf et al.'s research on pyrano[1,2,3]triazine derivatives provided insights into the anticancer efficacy of structurally related compounds. Their findings suggested that modifications at the bromomethyl position could enhance selectivity and potency against tumor cells.

Q & A

Q. What are the recommended synthetic routes for preparing 5-(Bromomethyl)-3,3-dimethylpyrrolidin-2-one?

Methodological Answer: The compound is typically synthesized via bromination of the corresponding hydroxymethyl precursor (e.g., 5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one) using reagents such as PBr₃ or HBr in acetic acid. The reaction is monitored by TLC, and purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient). Characterization involves ¹H/¹³C NMR to confirm the bromomethyl signal (δ ~3.5–4.0 ppm for CH₂Br) and HRMS for molecular ion validation. Side products like elimination byproducts are minimized by controlling reaction temperature (0–25°C) .

Q. What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (C18 column, acetonitrile/water mobile phase) is used to quantify purity (>98%). Complementary techniques include ¹H NMR integration (to assess proton ratios) and elemental analysis to confirm stoichiometry. For trace impurities, GC-MS can identify volatile byproducts like alkenes formed via elimination .

Q. What safety precautions are necessary when handling this compound due to its bromomethyl moiety?

Methodological Answer: Use personal protective equipment (PPE: nitrile gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound under an inert atmosphere (argon/nitrogen) at 2–8°C to prevent moisture-induced decomposition (HBr release). Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can researchers mitigate competing elimination pathways during nucleophilic substitution reactions involving the bromomethyl group?

Methodological Answer: To suppress elimination (e.g., dehydrohalogenation), use polar aprotic solvents (DMF, DMSO) to stabilize carbocation intermediates in SN1 mechanisms or enhance nucleophilicity in SN2 pathways. Crown ethers (e.g., 18-crown-6) can improve reaction kinetics by sequestering counterions. Monitor reaction progress via TLC or in situ IR spectroscopy to optimize temperature (e.g., –20°C for SN2) and stoichiometry .

Q. How does steric hindrance from the 3,3-dimethyl groups influence the compound's reactivity in SN2 vs. SN1 mechanisms?

Methodological Answer: The 3,3-dimethyl groups create a sterically hindered environment, favoring SN1 mechanisms due to stabilization of the tertiary carbocation intermediate. Kinetic studies (e.g., variable-temperature NMR) and leaving group comparisons (Br vs. Cl) can elucidate the mechanism. For SN2, bulky nucleophiles (e.g., tert-butoxide) may exhibit reduced reactivity .

Q. What strategies are effective in resolving racemization issues during stereospecific reactions involving chiral centers adjacent to the bromomethyl group?

Methodological Answer: Employ chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation) or auxiliaries to enforce stereocontrol. Low-temperature conditions (–78°C) minimize racemization, while kinetic resolution via enzymatic methods (e.g., lipases) can separate enantiomers. Enantiomeric excess is quantified using chiral HPLC (Chiralpak® columns) or polarimetry .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative analysis of Fukui indices identifies electrophilic/nucleophilic sites, validated experimentally by NMR shift trends .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

Methodological Answer: Under acidic conditions, hydrolysis of the bromomethyl group yields 5-(hydroxymethyl)-3,3-dimethylpyrrolidin-2-one. In basic media, elimination dominates, forming 3,3-dimethyl-4,5-dehydropyrrolidin-2-one. Stability studies (TGA/DSC) and LC-MS tracking of degradation products inform optimal storage and reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.